molecular formula C21H17ClN4O3S2 B11400317 5-chloro-2-(ethylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11400317
M. Wt: 473.0 g/mol
InChI Key: DFTANXBHZVEMRG-UHFFFAOYSA-N
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Description

5-CHLORO-2-(ETHANESULFONYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzothiazole moiety, and an ethanesulfonyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-(ETHANESULFONYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the benzothiazole group and the ethanesulfonyl moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-(ETHANESULFONYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It may find applications in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-(ETHANESULFONYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor, activator, or modulator. The exact pathways involved would depend on the specific biological context and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-CHLORO-2-(ETHANESULFONYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives, benzothiazole-containing molecules, and sulfonyl-substituted compounds. Examples include:

  • 5-CHLORO-2-(METHANESULFONYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-2-(ETHANESULFONYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PYRIMIDINE-4-THIOCARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-2-(ETHANESULFONYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific disciplines.

Properties

Molecular Formula

C21H17ClN4O3S2

Molecular Weight

473.0 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H17ClN4O3S2/c1-3-31(28,29)21-23-11-15(22)18(26-21)19(27)24-14-7-5-13(6-8-14)20-25-16-9-4-12(2)10-17(16)30-20/h4-11H,3H2,1-2H3,(H,24,27)

InChI Key

DFTANXBHZVEMRG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)Cl

Origin of Product

United States

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